C.I. Direct Red 2
Overview
Description
4-amino-3-[4-[4-[(1-amino-4-sulfo-2-naphthalenyl)azo]-3-methylphenyl]-2-methylphenyl]azo-1-naphthalenesulfonic acid is a substituted aniline and a member of biphenyls.
Scientific Research Applications
Advanced Oxidation Processes (AOPs)
Studies demonstrate the use of UV and oxidizing agents, like potassium persulfate (K2S2O8), to decolorize dyes. For instance, the UV/K2S2O8 process has been modeled using artificial neural networks to predict the efficiency of decolorization of related dyes like C.I. Direct Red 16, emphasizing the importance of operational parameters in the process (Soleymani, Saien, & Bayat, 2011). Similarly, the Fentonic advanced oxidation process has been modeled for the decolorization of Direct Red 16 using artificial neural network techniques, underlining the significance of factors like dye concentration, mixing, and temperature regulation (Saien, Soleymani, & Bayat, 2012).
Photocatalysis
The degradation of related dyes under UV irradiation using catalysts like SrTiO3/CeO2 composite has been explored. This process involves optimizing conditions such as catalytic dose, pH, and dye concentration for maximum degradation efficiency. For example, the degradation of C.I. Direct Red 23 using SrTiO3/CeO2 composite under UV light was found to be more efficient than using pure SrTiO3 powder (Song et al., 2008).
Electrocoagulation
This method involves the use of electric current to treat wastewater containing dyes like C.I. reactive red 124. Variables such as pH, electrolysis time, dye concentration, conductivity, and current density are crucial for effective color removal (Şengil, Özacar, & ÖMüRLü, 2004).
Sorption and Desorption Studies
The interaction of dyes with natural sediments and materials, highlighting how different factors such as pH, ion strength, and presence of organic carbon or ions like Ca(2+) influence the adsorption behavior of various dyes, including C.I. Direct Red dyes on natural sediments (Liu, Liu, Tang, & Su, 2001).
Biochemical and Microbial Degradation
Research also explores the biological aspects of dye degradation, focusing on microbial treatment and the impact of such processes on the environment:
- Microbial Degradation: The use of specific bacterial strains, like Bacillus firmus, in the decolorization and partial mineralization of azo dyes is a notable area. This process involves biodegradation where bacteria can decolorize and degrade the dyes under specific conditions, highlighting the potential of biotechnological processes in treating dye-contaminated wastewater (Ogugbue, Morad, Sawidis, & Oranusi, 2011).
Nonlinear Optics and Material Science
Additionally, C.I. Direct Red dyes are involved in material science, particularly in the context of nonlinear optics:
- Nonlinear Optical Properties: The modification of C.I Direct Red 28, similar to C.I. Direct Red 2, for incorporation into silica matrices enhances the thermal stability of the dye. The resultant hybrid dye–silica films exhibit significant nonlinear optical properties, indicating potential applications in the field of optics and photonics (Li et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Benzopurpurine 4B is primarily used as a biological stain and pH indicator It interacts with various biological materials, allowing for the visualization of cellular structures and processes
Mode of Action
The mode of action of Benzopurpurine 4B is largely based on its chemical structure and properties. As an azo dye, it contains azo groups (-N=N-) that can form complexes with various biological materials, enabling it to function as a stain . Additionally, its ability to indicate pH is likely due to changes in its chemical structure under different pH conditions .
Pharmacokinetics
Information on the pharmacokinetics of Benzopurpurine 4B is limited. Its solubility in water, acetone, ethanol, sodium hydroxide, and sulfuric acid suggests that it may be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzopurpurine 4B and their impact on its bioavailability require further investigation.
Result of Action
The primary result of Benzopurpurine 4B’s action is its ability to stain biological materials, providing a visual contrast that aids in the examination of cellular structures and processes . Additionally, its use as a pH indicator allows for the measurement of pH in various environments .
Action Environment
The action of Benzopurpurine 4B can be influenced by various environmental factors. For instance, its effectiveness as a photocatalytic degradation agent can vary depending on conditions such as irradiation time, pH solution, initial dye concentration, amount of catalyst, and light intensity . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Benzopurpurine 4B is a dis-azo dye . It is soluble in water (20 mg/ml), acetone, ethanol (3 mg/ml), sodium hydroxide, and sulfuric acid
Cellular Effects
It is known to be used as a biological stain, which suggests it may interact with certain cellular structures or molecules to produce a color change
Molecular Mechanism
It is known to form oblong islands with a highly ordered inner structure yet incommensurate with the underlying calcite (10.4) surface . Molecular dynamics and free energy calculations provide insights by showing that Benzopurpurine 4B molecules do not anchor to the surface directly but instead assemble on top of the second hydration layer .
Temporal Effects in Laboratory Settings
It has been used in photocatalytic degradation studies, where it was found to degrade under UV-A light at different operating conditions .
Metabolic Pathways
It is known that Benzopurpurine 4B is a dis-azo dye
Transport and Distribution
It is soluble in water, which suggests it could be transported through aqueous environments within the body .
Properties
CAS No. |
992-59-6 |
---|---|
Molecular Formula |
C34H28N6NaO6S2 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46); |
InChI Key |
CPFOJQGJGDAWLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N.[Na] |
Color/Form |
BROWN POWDER Dark-red powde |
melting_point |
554 °F (decomposes) (NTP, 1992) |
992-59-6 | |
physical_description |
Direct red 2 is a brown to dark red powder. (NTP, 1992) |
Pictograms |
Health Hazard |
solubility |
less than 1 mg/mL at 61° F (NTP, 1992) SOL IN WATER, SODIUM HYDROXIDE, SULFURIC ACID, ETHANOL, ACETONE, CELLOSOLVE; PRACTICALLY INSOL IN OTHER ORGANIC SOLVENTS 20 mg/ml in water; 70 mg/ml in 2-methoxyethanol; 3 mg/ml in ethanol |
Synonyms |
enzopurpurine 4B C.I. direct red 2 direct red 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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